2,2-Difluoro-1,3-benzodioxole-5-acetic acid
Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a chemical compound with the molecular formula C9H6F2O4 . It has a molecular weight of 216.14 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid . The InChI code for this compound is 1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 287.8±40.0 °C and a predicted density of 1.56±0.1 g/cm3 . The compound is stored at room temperature . The pKa of the compound is predicted to be 4.24±0.10 .Scientific Research Applications
Organometallic Methodology Applications
The conversion of 2,2-difluoro-1,3-benzodioxole into a variety of derivatives demonstrates its significant role in organometallic chemistry. It's used to create compounds that can be further modified with organolithium compounds to produce ketones and aldehydes, which are essential in various chemical syntheses (Schlosser, Gorecka, & Castagnetti, 2003).
Medicinal Chemistry Research
2,2-Difluorobenzodioxole has been incorporated into medicinal chemistry for its stability compared to the benzodioxole fragment. Its derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, are synthesized from simple materials and can be further functionalized for potential medicinal applications (Catalani, Paio, & Perugini, 2010).
Structural Elaboration in Organic Synthesis
The structural modification of 2,2-difluoro-1,3-benzodioxole is essential in organic synthesis. The deprotonation-triggered halogen migrations provide access to derivatives with varying functional groups, demonstrating its versatility in synthesizing structurally diverse compounds (Gorecka, Leroux, & Schlosser, 2004).
Ligand Synthesis for Catalysis
2,2-Difluoro-1,3-benzodioxole derivatives are used to synthesize ligands for enantioselective catalysts. This application is critical in asymmetric synthesis, where the creation of chiral molecules with high enantiomeric excess is required (Leroux, Gorecka, & Schlosser, 2004).
Antitumor and Antimicrobial Applications
Derivatives of 2,2-difluoro-1,3-benzodioxole, such as 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, have shown promising antitumor activities. Additionally, benzodioxol derivatives exhibit antibacterial and antioxidant properties, highlighting their potential in pharmaceutical applications (Micale, Zappalà, & Grasso, 2002; Khalil, Jaradat, Hawash, & Issa, 2021).
Ecological and Biological Applications
The synthesis of heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives showcases its use in developing novel, environmentally benign pesticides. These compounds demonstrate significant insecticidal activities, suggesting their potential in sustainable agricultural practices (Liu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFKULMRLDOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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